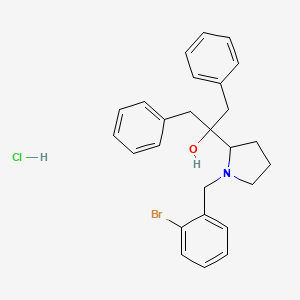
alpha,alpha-Bis(phenylmethyl)-1-((bromophenyl)methyl)-2-pyrrolidinemethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,alpha-Bis(phenylmethyl)-1-((bromophenyl)methyl)-2-pyrrolidinemethanol hydrochloride is a complex organic compound with a unique structure that includes multiple aromatic rings and a pyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha-Bis(phenylmethyl)-1-((bromophenyl)methyl)-2-pyrrolidinemethanol hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the phenylmethyl groups and the bromophenylmethyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha,alpha-Bis(phenylmethyl)-1-((bromophenyl)methyl)-2-pyrrolidinemethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromophenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Applications De Recherche Scientifique
Alpha,alpha-Bis(phenylmethyl)-1-((bromophenyl)methyl)-2-pyrrolidinemethanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of alpha,alpha-Bis(phenylmethyl)-1-((bromophenyl)methyl)-2-pyrrolidinemethanol hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Alpha,alpha-Bis(phenylmethyl)-1-((bromophenyl)methyl)-2-pyrrolidinemethanol hydrochloride can be compared with other similar compounds, such as:
Alpha,alpha-Bis(phenylmethyl)-2-pyrrolidinemethanol: Lacks the bromophenylmethyl group, resulting in different reactivity and applications.
Alpha,alpha-Bis(phenylmethyl)-1-((chlorophenyl)methyl)-2-pyrrolidinemethanol hydrochloride:
Propriétés
Numéro CAS |
79808-79-0 |
|---|---|
Formule moléculaire |
C26H29BrClNO |
Poids moléculaire |
486.9 g/mol |
Nom IUPAC |
2-[1-[(2-bromophenyl)methyl]pyrrolidin-2-yl]-1,3-diphenylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C26H28BrNO.ClH/c27-24-15-8-7-14-23(24)20-28-17-9-16-25(28)26(29,18-21-10-3-1-4-11-21)19-22-12-5-2-6-13-22;/h1-8,10-15,25,29H,9,16-20H2;1H |
Clé InChI |
CYYHNHMTPAABQN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)CC2=CC=CC=C2Br)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methylbenzo[a]acridin-12(7H)-one](/img/structure/B14430912.png)
![11-methyl-11H-benzo[b]fluorene](/img/structure/B14430915.png)
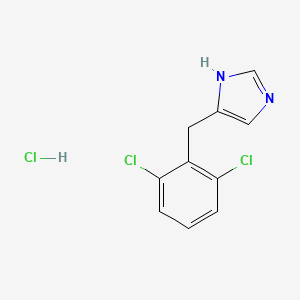
![4-[[(4R)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxy]-4-oxobutanoic acid](/img/structure/B14430946.png)
![(1S,3S,4R)-3-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14430954.png)
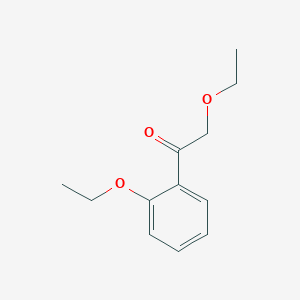

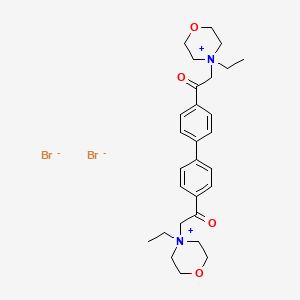
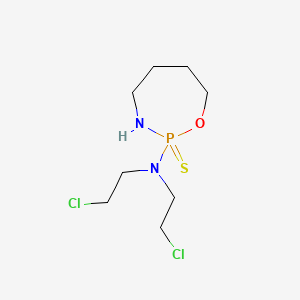
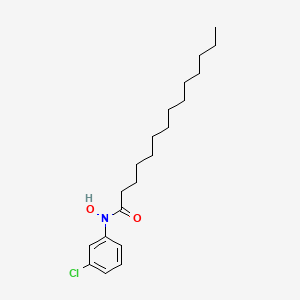



![Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9'-fluorene]](/img/structure/B14431005.png)
